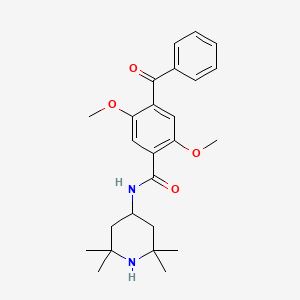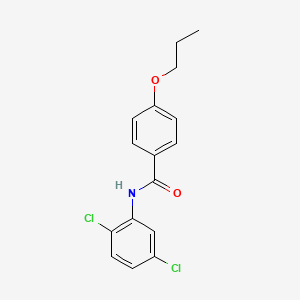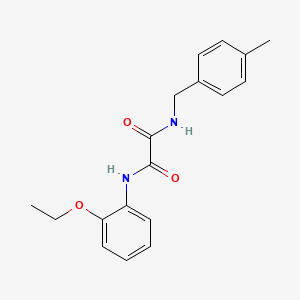
4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide, also known as BMDP, is a novel psychoactive substance that belongs to the class of synthetic cathinones. BMDP has gained popularity in the research community due to its potential as a pharmacological tool for investigating the central nervous system.
作用機序
4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide acts as a triple reuptake inhibitor, inhibiting the reuptake of serotonin, dopamine, and norepinephrine. This mechanism of action is similar to other synthetic cathinones, such as mephedrone and methylone. This compound also has a high affinity for the serotonin 5-HT2A receptor, which may contribute to its hallucinogenic effects.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These effects include hyperactivity, stereotypy, and increased locomotor activity. This compound has also been shown to produce rewarding effects in rats, indicating its potential as a substance of abuse.
実験室実験の利点と制限
One advantage of using 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide in lab experiments is its potency as a triple reuptake inhibitor, which allows for the investigation of the role of serotonin, dopamine, and norepinephrine in various physiological processes. However, one limitation of using this compound is its potential for abuse, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide. One potential direction is to investigate the long-term effects of this compound on the brain and behavior. Another direction is to explore the potential therapeutic applications of this compound, such as in the treatment of depression or attention deficit hyperactivity disorder. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a substance of abuse.
合成法
The synthesis of 4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide involves the reaction of 2,5-dimethoxybenzaldehyde with 4-piperidinone hydrochloride in the presence of sodium triacetoxyborohydride. The resulting product is then acylated with benzoyl chloride to yield this compound. This synthesis method has been optimized by several research groups to improve the yield and purity of this compound.
科学的研究の応用
4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzamide has been used in several studies to investigate its pharmacological properties. One study conducted by Simmler et al. (2019) found that this compound acts as a potent serotonin transporter inhibitor, which may contribute to its psychoactive effects. Another study by Luethi et al. (2019) demonstrated that this compound has a high affinity for the dopamine transporter, indicating its potential as a dopamine reuptake inhibitor. This compound has also been shown to have an affinity for the norepinephrine transporter, suggesting its potential as a norepinephrine reuptake inhibitor.
特性
IUPAC Name |
4-benzoyl-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4/c1-24(2)14-17(15-25(3,4)27-24)26-23(29)19-13-20(30-5)18(12-21(19)31-6)22(28)16-10-8-7-9-11-16/h7-13,17,27H,14-15H2,1-6H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWBFYBHZXDUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=C(C=C(C(=C2)OC)C(=O)C3=CC=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5-dichloro-N-{4-[(ethylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B5124201.png)
![ethyl 6-methyl-2-[(3,4,5-triethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5124208.png)

![1-[4-(4-fluorophenoxy)butoxy]-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B5124216.png)


![7-(3-bromo-4-hydroxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5124242.png)
![N-{2-(4-chlorophenyl)-1-[(cyclohexylamino)carbonyl]vinyl}-4-methoxybenzamide](/img/structure/B5124243.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide](/img/structure/B5124244.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)


![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)